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Aldosterone 21-sulfate (sodium salt)

Cat. No.: B10820281
M. Wt: 463.5 g/mol
InChI Key: ALXNHVWPFHZLEW-BXPDFGANSA-N
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Description

Contextualization within the Steroid Hormone Family and Conjugates

Steroid hormones are a class of lipids derived from a cholesterol backbone, characterized by a specific four-ring core structure. knyamed.com They are essential signaling molecules that regulate a vast array of physiological processes. Within this large family, aldosterone (B195564) is classified as a mineralocorticoid, a type of corticosteroid hormone produced in the zona glomerulosa of the adrenal cortex. wikipedia.orgyourhormones.infofrontiersin.org Its principal role is to regulate blood pressure and the body's salt and water balance by acting on the kidneys to conserve sodium and excrete potassium. yourhormones.infobritannica.comclevelandclinic.org

Aldosterone itself is synthesized from cholesterol through a series of enzymatic reactions. knyamed.comnih.gov Once it has exerted its biological effects, it is metabolized into various forms to be excreted from the body. One such form is Aldosterone 21-sulfate. This compound is a steroid conjugate, meaning the parent hormone, aldosterone, has been chemically modified by the addition of another molecule—in this case, a sulfate (B86663) group at the 21-position. This conjugation significantly alters the physicochemical properties of the hormone.

The formation of Aldosterone 21-sulfate is an example of steroid sulfation, a common biochemical transformation. The addition of the highly polar sulfate group dramatically increases the water solubility of the hydrophobic steroid hormone. nih.govnih.gov This change facilitates its transport in the bloodstream and subsequent excretion.

Overview of Sulfated Steroids in Endocrine Systems

Steroid sulfation is a fundamental and vital process within the vertebrate endocrine system. nih.govnih.gov Historically, sulfated steroids were often dismissed as inactive metabolic byproducts destined solely for elimination due to their increased water solubility. nih.gov However, extensive research has revealed a more complex and significant role for these conjugated molecules.

It is now understood that sulfated steroids can act as a large, circulating reservoir of inactive hormones. nih.gov For many steroids, including dehydroepiandrosterone (B1670201) (DHEA) and estrone (B1671321), their sulfated forms (DHEAS and estrone sulfate) are the most abundant forms in circulation. nih.govoup.com These conjugates can be transported throughout the body to target tissues.

In these tissues, specialized enzymes called sulfatases can hydrolyze the sulfate ester bond, removing the sulfate group and converting the inactive, sulfated steroid back into its unconjugated, biologically active form. nih.govoup.com This process is regulated by transmembrane organic anion-transporting polypeptides (OATPs) that facilitate the uptake of sulfated steroids from the circulation into the target cells. nih.govresearchgate.net The interplay between sulfotransferases (enzymes that add sulfate groups) and sulfatases (enzymes that remove them) provides a critical layer of control over hormone activity at the tissue level. nih.gov This system allows for the peripheral formation of active hormones, providing key insights into both normal physiological and pathophysiological endocrine control. nih.gov

Historical Perspectives on the Discovery and Initial Characterization of Aldosterone 21-Sulfate

The existence of Aldosterone 21-sulfate as a urinary metabolite was reported in research published in 1973 by Grose, Nowaczynski, Kuchel, and colleagues, who successfully isolated it along with other aldosterone metabolites. caymanchem.com

A decade later, in 1983, a significant study by Jowett and Slater provided a more detailed characterization. nih.gov Using a rigorous extraction and radioimmunoassay procedure, they established that concentrations of Aldosterone 21-sulfate were higher in adrenal vein blood samples compared to peripheral blood. nih.gov This finding, supported by in vitro incubations of adrenal gland and adenoma homogenates that also produced the compound, provided strong evidence that Aldosterone 21-sulfate is synthesized in the adrenal glands. nih.gov

Their research also offered initial insights into its biological activity and prevalence. They determined that the peripheral plasma concentrations of Aldosterone 21-sulfate in both normal and hypertensive subjects were approximately one-tenth of those of unconjugated aldosterone. nih.gov Furthermore, when its mineralocorticoid activity was assessed in adrenalectomized rats, it was found to be less than 1% of the activity of aldosterone, indicating that sulfation significantly attenuates its primary hormonal function. caymanchem.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28NaO8S+ B10820281 Aldosterone 21-sulfate (sodium salt)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H28NaO8S+

Molecular Weight

463.5 g/mol

IUPAC Name

sodium;[2-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate

InChI

InChI=1S/C21H28O8S.Na/c1-20-7-6-13(23)8-12(20)2-3-14-15-4-5-16(18(25)10-29-30(26,27)28)21(15,11-22)9-17(24)19(14)20;/h8,11,14-17,19,24H,2-7,9-10H2,1H3,(H,26,27,28);/q;+1/t14-,15-,16+,17-,19+,20-,21+;/m0./s1

InChI Key

ALXNHVWPFHZLEW-BXPDFGANSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)COS(=O)(=O)O)C=O)O.[Na+]

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)COS(=O)(=O)O)C=O)O.[Na+]

Origin of Product

United States

Biosynthesis and Enzymatic Formation of Aldosterone 21 Sulfate

Precursor Pathways and Enzymatic Conversion from Aldosterone (B195564)

The direct precursor to aldosterone 21-sulfate is aldosterone. The biosynthesis of aldosterone itself is a complex cascade that takes place almost exclusively in the zona glomerulosa of the adrenal cortex. nih.gov This pathway begins with cholesterol and involves several key enzymatic steps catalyzed by cytochrome P450 (CYP) enzymes and a hydroxysteroid dehydrogenase. nih.gov

The conversion of aldosterone to aldosterone 21-sulfate occurs via a sulfation reaction. This is a Phase II metabolic process where a sulfonate group (SO₃⁻) is transferred from a universal donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the hydroxyl group at the 21st carbon position (C21) of the aldosterone molecule. nih.govnih.govxcode.life This conjugation increases the water solubility of the steroid, preparing it for excretion. frontiersin.org

Table 1: Key Enzymes in the Biosynthesis of the Precursor, Aldosterone

EnzymeAbbreviationLocation within CellFunction in Aldosterone Synthesis
Cholesterol side-chain cleavageCYP11A1Inner mitochondrial membraneCatalyzes the initial, rate-limiting step: the conversion of cholesterol to pregnenolone (B344588). nih.gov
3β-hydroxysteroid dehydrogenaseHSD3B2Endoplasmic reticulumConverts pregnenolone to progesterone (B1679170). nih.gov
21-hydroxylaseCYP21A2Endoplasmic reticulumHydroxylates progesterone at the C21 position to form 11-deoxycorticosterone (DOC). nih.govresearchgate.net
Aldosterone synthaseCYP11B2Inner mitochondrial membranePerforms the final three-step conversion of DOC to aldosterone (11β-hydroxylation, 18-hydroxylation, and 18-oxidation). nih.govnih.gov

Identification and Characterization of Specific Sulfotransferases Involved in 21-Sulfation

The enzymatic sulfation of aldosterone is catalyzed by a class of enzymes known as cytosolic sulfotransferases (SULTs). nih.govnih.gov These enzymes are responsible for transferring the sulfonate group from PAPS to various substrates, including hormones and drugs. nih.gov

While direct research pinpointing a single enzyme for aldosterone sulfation is limited, substantial evidence points to Sulfotransferase Family 2A Member 1 (SULT2A1) as the primary catalyst. The SULT2 family is known for its role in conjugating hydroxysteroids. nih.gov SULT2A1, specifically, is characterized by its high expression in the adrenal glands and liver and its broad substrate specificity, which includes a wide range of steroids like DHEA and other hydroxysteroids. nih.govuniprot.orgnih.gov This makes it the most probable enzyme responsible for the 21-sulfation of aldosterone.

Table 2: Characteristics of the Putative Enzyme for Aldosterone 21-Sulfation

Enzyme Family/NameAbbreviationGeneral FunctionCofactor/DonorRationale for Involvement
Sulfotransferase Family 2A Member 1SULT2A1Catalyzes the sulfation of steroids and bile acids in the liver and adrenal glands. uniprot.orgnih.govPAPSSULT2A1 is highly expressed in the adrenal glands, the primary site of aldosterone synthesis. nih.govuniprot.org It is known to sulfate (B86663) a wide variety of steroids, and its function aligns with the conversion of a hydroxysteroid like aldosterone into its sulfated conjugate. frontiersin.orguniprot.org

Cellular and Tissue Localization of Aldosterone 21-Sulfate Synthesis

The synthesis of aldosterone 21-sulfate is predominantly localized to the adrenal glands . Research has demonstrated that concentrations of aldosterone 21-sulfate are significantly higher in blood from the adrenal vein compared to peripheral circulation. Furthermore, in vitro studies have shown that homogenates of adrenal glands and aldosterone-producing adenomas can successfully synthesize aldosterone 21-sulfate.

Within the adrenal gland, the process is localized to specific cells and subcellular compartments. The synthesis of the precursor, aldosterone, is confined to the zona glomerulosa cells of the adrenal cortex. nih.govgenome.jp The key sulfotransferase enzyme, SULT2A1, is also highly expressed within the adrenal glands. nih.govuniprot.org The sulfation reaction itself takes place in the cytosol of these cells, where the SULT enzymes are located. xcode.life

Metabolism and Biotransformation of Aldosterone 21 Sulfate

Pathways of Aldosterone (B195564) 21-Sulfate Catabolism

The catabolism of aldosterone 21-sulfate is a complex process that primarily involves further metabolic conversions and subsequent excretion. Following its formation, primarily in the adrenal glands and liver, aldosterone 21-sulfate enters circulation. nih.govthieme-connect.com Studies involving the administration of radiolabeled [3H]-Aldosterone 21-sulfate to human subjects have revealed that its excretion is irregular. nih.gov A major finding from these studies was the identification of an as-yet-unidentified less polar metabolite as the primary catabolic product in the majority of subjects. nih.gov This suggests that prior to excretion, aldosterone 21-sulfate undergoes further biotransformation.

While the complete catabolic pathway is not fully elucidated, it is understood that the liver plays a central role in the metabolism of aldosterone and its conjugates. thieme-connect.com Aldosterone itself is subject to extensive hepatic metabolism, including reduction at the 3 and 5 positions to form tetrahydroaldosterone (B195565), which is then typically conjugated with glucuronic acid. thieme-connect.com It is plausible that aldosterone 21-sulfate may also be a substrate for similar enzymatic pathways, leading to a variety of metabolites.

Role of Sulfatases in De-conjugation and Potential Regeneration of Aldosterone

Sulfatases are a family of enzymes that catalyze the hydrolysis of sulfate (B86663) esters, thereby playing a crucial role in the de-conjugation of sulfated molecules like aldosterone 21-sulfate. nih.gov This process can potentially regenerate the parent hormone, aldosterone, from its inactive, sulfated form. The enzyme steroid sulfatase (STS), in particular, is known to hydrolyze various steroid sulfates. nih.gov

The de-conjugation of aldosterone 21-sulfate back to aldosterone could serve as a mechanism to regulate the local concentration and activity of aldosterone in target tissues. nih.gov While sulfation generally increases water solubility to facilitate excretion, desulfation in specific tissues would reactivate the hormone, allowing it to bind to mineralocorticoid receptors and exert its physiological effects. nih.govwikipedia.org Methods have been developed to measure aldosterone 21-sulfate excretion by first hydrolyzing it with a sulfatase and then quantifying the liberated free aldosterone. thieme-connect.com This analytical approach underscores the enzymatic potential for de-conjugation.

Inter-organ Metabolism and Systemic Disposition (e.g., urinary excretion pathways)

The systemic disposition of aldosterone 21-sulfate involves a coordinated effort between several organs, primarily the adrenal glands, liver, and kidneys. nih.govthieme-connect.com The adrenal glands are a site of aldosterone 21-sulfate production, with concentrations in the adrenal vein being higher than in peripheral blood. nih.gov The liver is a major site for both the sulfation of aldosterone and the further metabolism of its conjugates. thieme-connect.com

Ultimately, aldosterone 21-sulfate and its metabolites are cleared from the body via urinary excretion. thieme-connect.com Studies have quantified the urinary excretion of aldosterone 21-sulfate, providing insights into its systemic clearance. In normal individuals on a standard sodium diet, the excretion of aldosterone-21-sulfate is approximately 2.09 ± 0.64 μg per 24 hours. thieme-connect.com This represents about 2.5% of the total adrenal production of aldosterone. thieme-connect.com In conditions such as primary aldosteronism, the urinary excretion of aldosterone-21-sulfate can be significantly elevated. thieme-connect.com

The journey of aldosterone 21-sulfate through the body culminates in its filtration by the kidneys and excretion in the urine. The measurement of urinary aldosterone and its metabolites, including the 18-oxo-glucuronide and tetrahydroaldosterone glucuronide, is a common diagnostic tool for assessing aldosterone production. thieme-connect.com While not as routinely measured, the quantification of urinary aldosterone 21-sulfate also provides valuable information about aldosterone metabolism. thieme-connect.com

Interactive Data Table: Urinary Excretion of Aldosterone 21-Sulfate

Subject GroupMean Urinary Aldosterone 21-Sulfate Excretion (μ g/24h )Standard DeviationNotesReference
Normal Subjects (Normal Sodium Diet)2.09± 0.64Based on a study of five individuals. thieme-connect.com
Patient with Primary Aldosteronism~12.54N/AApproximately six times greater than normal subjects. thieme-connect.com

Biological Activity and Molecular Interactions of Aldosterone 21 Sulfate

Preclinical Assessment of Mineralocorticoid Activity in Animal Models (e.g., adrenalectomized rat bioassay)

The primary method for evaluating the mineralocorticoid activity of aldosterone (B195564) analogs has been the adrenalectomized rat bioassay. In this model, the adrenal glands are surgically removed from the rats, eliminating the endogenous source of aldosterone and other adrenal steroids. nih.gov This allows for a controlled assessment of the effects of exogenously administered compounds on electrolyte balance.

Research utilizing this model has consistently demonstrated that Aldosterone 21-sulfate possesses significantly attenuated mineralocorticoid activity compared to its parent compound, aldosterone. caymanchem.comnih.gov Studies have shown that when administered to adrenalectomized rats, Aldosterone 21-sulfate does reduce the urinary sodium-to-potassium ratio, a hallmark of mineralocorticoid action. caymanchem.com However, this effect is exceptionally weak, estimated to be less than 1% of the activity of aldosterone. caymanchem.comnih.govbiocompare.com This finding indicates that the sulfation at the C21 position dramatically reduces the compound's ability to regulate electrolyte excretion in the kidney.

Table 1: Comparative Mineralocorticoid Activity in Adrenalectomized Rats

Compound Relative Mineralocorticoid Activity Key Effect Citations
Aldosterone 100% Potent antinatriuretic and kaliuretic actions. nih.gov nih.gov
Aldosterone 21-sulfate <1% Weakly reduces urinary Na+/K+ ratio. caymanchem.comnih.gov caymanchem.comnih.govbiocompare.com
Corticosterone ~0.1% Primarily kaliuretic actions; can inhibit aldosterone's antinatriuretic effects. nih.gov nih.gov

Investigations into Potential Receptor Binding and Ligand-Receptor Dynamics

The biological actions of aldosterone are primarily mediated through its binding to and activation of the nuclear mineralocorticoid receptor (MR). wikipedia.orgnumberanalytics.com The MR is a transcription factor that, upon ligand binding, translocates to the nucleus and regulates the expression of target genes. nih.gov The affinity of a ligand for the MR is a critical determinant of its potency. Aldosterone binds to the MR with high affinity, which is essential for its role in sodium conservation and blood pressure regulation. wikipedia.orgbioscientifica.com

Direct and detailed investigations into the binding affinity and dynamics of Aldosterone 21-sulfate with the mineralocorticoid receptor are not extensively detailed in the available literature. However, based on its markedly reduced biological activity (<1% of aldosterone), it is scientifically inferred that Aldosterone 21-sulfate has a very low affinity for the MR. caymanchem.comnih.gov The bulky, charged sulfate (B86663) group at the C21 position likely creates steric hindrance within the receptor's ligand-binding pocket, preventing the effective docking and activation that is characteristic of aldosterone. bioscientifica.comresearchgate.net

For context, the MR can bind other steroids, sometimes with high affinity. Progesterone (B1679170), for example, can bind to the MR with an affinity that exceeds that of aldosterone and acts as an antagonist, leading to natriuresis. wikipedia.org This highlights the structural specificity required for potent receptor activation, a feature that Aldosterone 21-sulfate appears to lack.

Modulation of Cellular Signaling Pathways and Gene Expression (if applicable based on sulfate form)

Specific studies focusing on the direct modulation of cellular signaling and gene expression by Aldosterone 21-sulfate are limited. The profound weakness of its mineralocorticoid activity suggests that its direct impact on these pathways is minimal compared to aldosterone.

The established genomic pathway for aldosterone involves the MR-mediated regulation of gene transcription. numberanalytics.comnih.gov Upon activation by aldosterone, the MR induces the expression of key proteins involved in sodium transport. qiagen.com These include the subunits of the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump, which are crucial for sodium reabsorption in the kidney's distal tubules and collecting ducts. wikipedia.orgfrontiersin.org Aldosterone also induces the expression of serum and glucocorticoid-regulated kinase 1 (SGK1), which in turn phosphorylates and inhibits Nedd4-2, a ubiquitin ligase that targets ENaC for degradation. frontiersin.org This action increases the number of active ENaC channels at the cell surface, enhancing sodium reabsorption.

Given that Aldosterone 21-sulfate exhibits a very weak mineralocorticoid effect, any influence it has on gene expression would theoretically proceed through this same pathway, but to a significantly lesser extent. Its low affinity for the MR would result in a negligible induction of these aldosterone-responsive genes.

Examination of Non-Genomic or Rapid Actions in Cellular Systems

While the classical actions of aldosterone are genomic, involving changes in gene transcription that take hours to manifest, aldosterone is also known to elicit rapid, non-genomic effects that occur within minutes. nih.govoup.com These actions are insensitive to inhibitors of transcription and translation and are thought to be mediated by either a membrane-associated receptor or through rapid signaling cascades initiated by the classical MR. nih.govamazonaws.com

There is a lack of specific research examining the potential non-genomic or rapid actions of Aldosterone 21-sulfate. The scientific literature on rapid steroid effects has focused almost exclusively on the parent hormone, aldosterone. These established non-genomic actions of aldosterone include the rapid activation of second messenger systems and protein kinases, such as protein kinase C (PKC) and extracellular signal-regulated kinases (ERK1/2). nih.govahajournals.org Aldosterone can also rapidly modulate the activity of membrane ion transporters, such as the Na+-H+ exchanger, leading to changes in intracellular sodium and pH. nih.gov For instance, in human heart tissue, aldosterone can induce a negative inotropic effect within minutes, an action mediated by PKC. ahajournals.org

Without direct experimental evidence, it remains unknown whether the 21-sulfate metabolite can trigger any similar rapid signaling events.

Analytical Methodologies for Aldosterone 21 Sulfate Detection and Quantification

Chromatographic Techniques (e.g., Liquid Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography)

Chromatographic methods, particularly when coupled with mass spectrometry, are the gold standard for the specific and sensitive quantification of aldosterone (B195564) and its metabolites, including aldosterone 21-sulfate.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as the preferred method due to its high selectivity and sensitivity, allowing for the accurate measurement of low physiological concentrations of steroids. nih.gove-enm.orgshimadzu.eu While methods are often developed for the parent hormone, aldosterone, the principles are readily adaptable for its sulfate (B86663) conjugate. LC-MS/MS methods typically involve a chromatographic separation step using a reversed-phase column, such as a C18 column, followed by detection with a tandem mass spectrometer. nih.govnih.gov The mass spectrometer is usually operated in negative ion mode for the analysis of sulfate conjugates, as they readily lose a sulfate group (SO₃), generating a specific precursor-to-product ion transition for quantification.

For instance, a typical LC-MS/MS method for a related steroid, aldosterone, utilizes a gradient elution with a mobile phase consisting of methanol (B129727) and water with a small percentage of a modifier like formic acid or ammonia (B1221849) to improve ionization efficiency. nih.govwaters.com The retention time for aldosterone is typically short, around 2.5 minutes, and the use of an internal standard, such as a deuterated analog (e.g., d4-aldosterone), is essential for accurate quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) can also be employed for the separation of aldosterone and its metabolites. taylorfrancis.com However, HPLC alone often lacks the sensitivity and specificity of LC-MS/MS, especially for complex biological samples. When used, HPLC is often coupled with a sensitive detector, and the system must be optimized to achieve good resolution between aldosterone 21-sulfate and other structurally similar steroids. taylorfrancis.com

Table 1: Representative Parameters for Chromatographic Analysis of Aldosterone (Adaptable for Aldosterone 21-sulfate)
ParameterLC-MS/MSHPLC
ColumnC18 (e.g., CORTECS, ACQUITY UPLC BEH) nih.govwaters.comC18 or other reversed-phase taylorfrancis.com
Mobile PhaseGradient of methanol and water with additives (e.g., formic acid, ammonia) nih.govwaters.comGradient or isocratic elution with aqueous acetonitrile (B52724) or methanol taylorfrancis.com
DetectionTandem Mass Spectrometry (Negative Ion Mode for Sulfates) nih.govUV or other suitable detector
Internal StandardDeuterated analogs (e.g., d4-aldosterone, d7-aldosterone) nih.govnih.govStructurally similar compound with different retention time
Lower Limit of Quantification (LLOQ) for AldosteroneAs low as 10 pg/mL nih.govGenerally higher than LC-MS/MS

Immunochemical Assay Development and Specificity Considerations

Immunoassays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), have historically been used for the measurement of aldosterone. e-enm.orgshimadzu.eunih.gov These methods rely on the specific binding of an antibody to the target analyte.

The development of an immunoassay for aldosterone 21-sulfate would require the production of a highly specific antibody that recognizes the sulfate conjugate without significant cross-reactivity to aldosterone or other related steroids. This is a major challenge in steroid immunoassays, as antibodies often exhibit cross-reactivity with structurally similar molecules, leading to overestimation of the analyte concentration. nih.govshimadzu.eu

Studies comparing immunoassays with LC-MS/MS for aldosterone measurement have consistently shown that immunoassays can be less accurate due to this lack of specificity. e-enm.orgresearchgate.net While immunoassays can be suitable for screening purposes, confirmatory analysis using a more specific method like LC-MS/MS is often recommended. nih.gov

Table 2: Challenges in Immunochemical Assay Development for Aldosterone 21-sulfate
ConsiderationDescription
Antibody SpecificityThe primary challenge is to develop an antibody that specifically binds to aldosterone 21-sulfate without cross-reacting with aldosterone, cortisol, corticosterone, and their respective metabolites. nih.govshimadzu.eu
Cross-ReactivityHigh levels of structurally similar steroids in a sample can lead to competitive binding and inaccurate, often inflated, results. shimadzu.eu
Method ComparisonImmunoassay results for aldosterone often show a positive bias when compared to the more accurate LC-MS/MS methods. e-enm.orgresearchgate.net
ApplicationWhile potentially useful for high-throughput screening, positive results from an immunoassay for aldosterone 21-sulfate would likely require confirmation by a more specific method. nih.gov

Sample Preparation and Derivatization Strategies for Complex Biological Matrices

The analysis of aldosterone 21-sulfate from complex biological matrices such as plasma, serum, or urine requires extensive sample preparation to remove interfering substances and concentrate the analyte of interest. nih.gov

Sample Preparation typically involves several steps:

Protein Precipitation: For plasma or serum samples, proteins are precipitated using agents like zinc sulfate in methanol or acetonitrile. nih.govwaters.com

Liquid-Liquid Extraction (LLE): The analyte is extracted from the aqueous phase into an organic solvent.

Solid-Phase Extraction (SPE): This is a common and effective technique for cleaning up the sample. Anion exchange SPE cartridges can be particularly useful for isolating sulfate conjugates. The process involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the analyte with a suitable solvent.

Derivatization is a chemical modification of the analyte to improve its chromatographic properties or enhance its signal in the detector. For aldosterone and its metabolites, derivatization can be employed to increase ionization efficiency in mass spectrometry, especially when analyzing in positive ion mode. nih.govresearchgate.net A highly sensitive derivatization method for aldosterone involves conversion to an ethyl ether-picolinyl derivative, which has been shown to increase the ESI response significantly. nih.govresearchgate.net While this has been applied to aldosterone, similar strategies could be explored for aldosterone 21-sulfate if enhanced sensitivity is required.

Table 3: Common Sample Preparation and Potential Derivatization Strategies
TechniqueDescriptionExample Reagents/Materials
Protein PrecipitationRemoval of proteins from plasma or serum.Zinc sulfate/methanol, Acetonitrile nih.govwaters.com
Solid-Phase Extraction (SPE)Cleanup and concentration of the analyte. Anion exchange is suitable for sulfates.Oasis MAX µElution Plate
Derivatization (for enhanced sensitivity)Chemical modification to improve analytical properties.Picolinic acid, 2-methyl-6-nitrobenzoic anhydride, 4-dimethylaminopyridine (B28879) (for picolinyl derivatization) nih.govresearchgate.net

Isotope Dilution Mass Spectrometry Approaches for High-Precision Quantification

Isotope dilution mass spectrometry (ID-MS) is considered a reference method for the highly accurate and precise quantification of analytes. This technique involves spiking the sample with a known amount of a stable isotope-labeled internal standard of the analyte. nih.gov

For aldosterone 21-sulfate, this would involve the use of a deuterated or ¹³C-labeled aldosterone 21-sulfate as the internal standard. The ratio of the signal from the native analyte to the signal from the isotope-labeled standard is measured by the mass spectrometer. Since the native analyte and the internal standard behave almost identically during sample preparation and analysis, this method effectively corrects for any sample loss or matrix effects, leading to very high precision and accuracy. nih.gov

The development of an ID-MS method for aldosterone has been described, and this approach is directly applicable to its sulfate conjugate, provided a suitable isotope-labeled internal standard for aldosterone 21-sulfate is available. nih.gov This methodology is crucial for establishing reference measurement procedures and for the accurate calibration of routine clinical assays.

Table 4: Key Aspects of Isotope Dilution Mass Spectrometry for Aldosterone 21-sulfate
AspectDescription
PrincipleA known amount of a stable isotope-labeled internal standard is added to the sample. The ratio of the native analyte to the labeled standard is measured. nih.gov
Internal StandardA deuterated or ¹³C-labeled version of Aldosterone 21-sulfate would be required. For aldosterone, d4- and d7-aldosterone are used. nih.govnih.gov
AdvantagesHigh precision, high accuracy, corrects for matrix effects and sample loss during preparation. nih.gov
ApplicationConsidered a reference method, used for establishing the accuracy of other routine methods and for value assignment to reference materials. nih.gov

Comparative Biochemistry and Physiological Significance

Relative Biological Potency and Potency Compared to Aldosterone (B195564)

Aldosterone 21-sulfate exhibits significantly attenuated mineralocorticoid activity when compared to aldosterone. caymanchem.comnih.gov Studies assessing its biological potency have consistently demonstrated that it is substantially less effective at promoting sodium retention and potassium excretion, the hallmark effects of aldosterone.

Research in adrenalectomized rats has quantified this difference, indicating that the mineralocorticoid activity of aldosterone 21-sulfate is less than 1% of that of aldosterone. caymanchem.comnih.gov For instance, while aldosterone administration leads to a robust decrease in the urinary sodium-to-potassium ratio, aldosterone 21-sulfate only elicits a similar, albeit much weaker, response at significantly higher doses (10 to 100 µg in rats). caymanchem.com This marked reduction in potency suggests that the addition of a sulfate (B86663) group at the C21 position critically hinders the molecule's ability to effectively bind to and activate mineralocorticoid receptors.

Table 1: Comparative Mineralocorticoid Activity

Compound Relative Potency Key Findings
Aldosterone 100% Potent regulator of sodium and potassium balance. nih.govwikipedia.org
Aldosterone 21-sulfate < 1% Significantly reduced mineralocorticoid activity in rat bioassays. caymanchem.comnih.gov

Comparative Metabolic Fates with Other Aldosterone Conjugates (e.g., glucuronides)

The metabolic journey of aldosterone in the human body involves conjugation to enhance its water solubility and facilitate its excretion. The primary conjugation products are aldosterone 18-glucuronide and aldosterone 21-sulfate.

Following intravenous or oral administration, aldosterone is extensively metabolized, with a significant portion being converted into these conjugated forms. nih.gov The liver is a primary site for the formation of aldosterone 18-glucuronide. However, evidence suggests that the formation of the acid-hydrolyzable conjugate, which is primarily aldosterone 21-sulfate, can also occur at extrahepatic sites. nih.gov

Studies have isolated various aldosterone urinary metabolites, including both glucuronides and sulfates, highlighting the importance of both conjugation pathways. caymanchem.com The excretion patterns of these conjugates can differ. For example, the excretion of intravenously administered radiolabeled aldosterone 21-sulfate has been observed to be irregular. nih.gov

Theoretical Roles as a Circulating Reservoir or Inactive Metabolite in Endogenous Systems

The physiological role of aldosterone 21-sulfate is a subject of ongoing investigation, with two primary theories emerging: its function as an inactive metabolite destined for excretion or its potential role as a circulating reservoir of aldosterone.

The low biological activity of aldosterone 21-sulfate strongly supports its classification as a largely inactive metabolite. caymanchem.comnih.gov Its formation and subsequent excretion represent a key pathway for the deactivation and elimination of aldosterone from the body.

However, the presence of aldosterone 21-sulfate in circulation raises the possibility that it could serve as a circulating reservoir. It has been established that peripheral plasma concentrations of aldosterone 21-sulfate are about one-tenth those of aldosterone. nih.govthieme-connect.com Furthermore, concentrations of aldosterone 21-sulfate are higher in adrenal vein specimens compared to peripheral blood, and in vitro incubations of adrenal gland homogenates have been shown to produce this conjugate. nih.gov This suggests that under certain physiological conditions, the sulfate group could potentially be cleaved by sulfatase enzymes, thereby regenerating active aldosterone at specific target tissues. This localized reactivation could provide a mechanism for fine-tuning mineralocorticoid activity. However, the major metabolite of administered [3H]-aldosterone 21-sulfate in several subjects was found to be an unidentified, less polar compound, suggesting a more complex metabolic fate than simple reversible conjugation. nih.gov

Table 2: Research Findings on Aldosterone 21-Sulfate

Aspect Finding Implication
Origin Produced by adrenal glands and potentially extrahepatic tissues. nih.govnih.gov Suggests both systemic and localized production.
Plasma Concentration Approximately one-tenth that of aldosterone in peripheral plasma. nih.govthieme-connect.com Indicates a significant circulating pool.
Biological Activity Less than 1% of aldosterone's mineralocorticoid activity. caymanchem.comnih.gov Primarily an inactive form.
Metabolism Excreted in an irregular manner, with a major metabolite being a less polar compound. nih.gov Complex metabolic pathway beyond simple excretion.

Research Models and Experimental Systems for Aldosterone 21 Sulfate Studies

In Vitro Cellular Models for Biosynthesis and Metabolic Investigations

In vitro cellular models are fundamental tools for dissecting the molecular and cellular mechanisms of steroid hormone production and metabolism in a controlled environment. For studies related to aldosterone (B195564) and its metabolites, specific human adrenal cell lines are of particular importance.

The human adrenal H295R cell line is a cornerstone model for studying adrenal steroidogenesis. tohoku.ac.jp These cells are unique in their ability to produce a wide array of steroid hormones, including mineralocorticoids like aldosterone, glucocorticoids, and adrenal androgens such as dehydroepiandrosterone (B1670201) (DHEA) and its sulfated form, DHEA-sulfate (DHEA-S). tohoku.ac.jp The comprehensive steroid metabolome of H295R cells makes them an invaluable system for investigating the enzymatic pathways of steroid synthesis and metabolism. tohoku.ac.jp The capacity of H295R cells to produce aldosterone makes them a suitable model for examining the effects of gene mutations that may cause primary aldosteronism. tohoku.ac.jp

The biosynthesis of Aldosterone 21-sulfate involves the action of sulfotransferase (SULT) enzymes, which catalyze the transfer of a sulfonate group to the steroid. The primary enzyme responsible for the sulfation of steroids like DHEA in the adrenal glands is SULT2A1. nih.govuniprot.orgfrontiersin.org This enzyme is highly expressed in the liver and adrenal glands and plays a crucial role in steroid homeostasis. nih.govuniprot.org While direct studies extensively detailing the biotransformation of aldosterone to Aldosterone 21-sulfate within cell lines like H295R are not widely published, their known expression of various steroid-metabolizing enzymes makes them a logical and relevant model for such investigations. Other cell lines, such as the C2C12 myoblast line, have been used to study the downstream effects of aldosterone, which could potentially be adapted to investigate the biological activity of its sulfated metabolites. nih.gov

Cell LineOriginKey CharacteristicsRelevance to Aldosterone/Metabolite Studies
H295RHuman Adrenocortical CarcinomaProduces a broad spectrum of steroid hormones, including mineralocorticoids (aldosterone), glucocorticoids, and androgens. tohoku.ac.jp Expresses key steroidogenic enzymes.Primary model for studying aldosterone biosynthesis and metabolism. tohoku.ac.jp Suitable for investigating the formation of metabolites like Aldosterone 21-sulfate.
C2C12Mouse MyoblastDifferentiates into mature myotubes. nih.govUsed to investigate the downstream biological effects of aldosterone on muscle tissue. nih.gov Potentially useful for comparing the activity of Aldosterone 21-sulfate.

Animal Models for Investigating Aldosterone 21-Sulfate Function and Metabolism

Animal models are indispensable for studying the systemic effects and physiological relevance of aldosterone and its metabolites in vivo. The adrenalectomized rat is a classic and critical model for this area of research.

Adrenalectomy, the surgical removal of the adrenal glands, eliminates the endogenous source of aldosterone. This allows researchers to administer exogenous steroids and precisely assess their specific biological activities. The adrenalectomized rat model has been instrumental in characterizing the mineralocorticoid potency of Aldosterone 21-sulfate. nih.gov Through this model, it was determined that Aldosterone 21-sulfate possesses mineralocorticoid activity that is less than 1% of that of its parent compound, aldosterone. nih.govcaymanchem.com This finding is based on the compound's effect on the urinary sodium-to-potassium ratio in these animals. caymanchem.com

Other animal models, while not yet specifically reported in the context of Aldosterone 21-sulfate research, offer potential avenues for future investigation. The spontaneously hypertensive rat (SHR), for example, is a widely used model for studying hypertension and exhibits alterations in the renin-angiotensin-aldosterone system. plos.org Investigating the metabolism and clearance of Aldosterone 21-sulfate in this model could provide insights into its role in cardiovascular disease. Furthermore, genetically modified mouse models, such as those with targeted deletion or overexpression of the SULT2A1 gene, could be invaluable for definitively establishing the role of this enzyme in the in vivo production and physiological consequences of Aldosterone 21-sulfate. nih.gov Studies in various species, including mice, dogs, and cats with chronic kidney disease, have been used to explore the relationship between aldosterone and other hormones like FGF23, highlighting the utility of cross-species animal models. frontiersin.org

ModelDescriptionKey Findings/Applications for Aldosterone 21-Sulfate
Adrenalectomized RatRats with surgically removed adrenal glands, eliminating endogenous aldosterone production. jci.orgUsed to demonstrate that Aldosterone 21-sulfate has less than 1% of the mineralocorticoid activity of aldosterone. nih.govcaymanchem.com
Spontaneously Hypertensive Rat (SHR)A genetic model of hypertension with known alterations in the renin-angiotensin-aldosterone system. plos.orgPotential future model to investigate the role and metabolism of Aldosterone 21-sulfate in hypertension.
Genetically Modified Mice (e.g., SULT2A1 knockout)Mice with specific genes added, removed, or altered to study the function of the encoded protein. nih.govCould be used to definitively identify the enzymes responsible for Aldosterone 21-sulfate synthesis in vivo and to study its physiological impact.

Ex Vivo Tissue Preparations for Metabolic Profiling and Enzymatic Activity Assays

Ex vivo tissue preparations provide a bridge between in vitro and in vivo studies, allowing for the investigation of metabolic processes within the architectural context of an intact tissue. This methodology has been directly applied to demonstrate the production of Aldosterone 21-sulfate.

Studies using homogenates of human adrenal glands and adrenal adenomata have successfully shown that these tissues can produce Aldosterone 21-sulfate when incubated in vitro. nih.gov This directly confirms the adrenal gland as a site of its biosynthesis. nih.gov Such experiments typically involve incubating the tissue preparation with precursors and cofactors, followed by extraction and quantification of the metabolites.

To gain a more detailed understanding of the metabolic pathways, specific enzymatic activity assays are employed. Assays for sulfotransferase (SULT) activity are crucial for studying the formation of Aldosterone 21-sulfate. nih.govnih.gov These assays often utilize the universal sulfonate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), frequently in a radiolabeled form ([³⁵S]PAPS), to track the transfer of the sulfonate group to the steroid substrate. nih.govthermofisher.com The resulting sulfated product can then be separated and quantified. nih.gov Various methods, including colorimetric and fluorimetric assays, have also been developed to allow for continuous monitoring and high-throughput screening of SULT activity. nih.gov

More recently, sophisticated ex vivo models such as the perfused mouse adrenal gland have been developed. nih.gov This technique maintains the complex anatomical and functional context of the adrenal cortex, allowing for controlled studies of hormone secretion and metabolism in response to specific stimuli, such as potassium or angiotensin II. nih.gov While its application to Aldosterone 21-sulfate has not yet been detailed, this model represents a powerful tool for future investigations into the regulation of its production and release.

MethodDescriptionRelevance to Aldosterone 21-Sulfate
Tissue Homogenate IncubationIncubation of homogenized tissue (e.g., adrenal gland) with substrates and cofactors.Directly demonstrated the production of Aldosterone 21-sulfate from human adrenal tissue. nih.gov
Sulfotransferase (SULT) Activity AssaysMeasurement of the enzymatic rate of sulfonate group transfer from a donor (PAPS) to a substrate. nih.govnih.govEssential for characterizing the specific enzymes (e.g., SULT2A1) involved in Aldosterone 21-sulfate biosynthesis.
Perfused Adrenal GlandAn isolated adrenal gland is kept viable and functional by perfusing it with a physiological solution. nih.govAdvanced model to study the regulated secretion and metabolism of aldosterone and its metabolites in a near-physiological state. nih.gov

Emerging Research Perspectives and Future Directions

Unexplored Biological Functions and Regulatory Pathways of Aldosterone (B195564) 21-Sulfate

Aldosterone is the primary mineralocorticoid hormone, synthesized in the adrenal cortex's zona glomerulosa, that governs the body's salt and water balance. nih.govbritannica.com Its production is tightly controlled by the renin-angiotensin-aldosterone system (RAAS), angiotensin II, and serum potassium levels. nih.gov Aldosterone exerts its effects by binding to the mineralocorticoid receptor (MR), thereby regulating blood pressure and electrolyte homeostasis. britannica.comnih.gov

In contrast, the biological role of aldosterone 21-sulfate is poorly understood. Early research established that its concentration in peripheral plasma is approximately one-tenth that of aldosterone and that it possesses less than 1% of the mineralocorticoid activity of its parent hormone when tested in adrenalectomized rats. nih.gov This low intrinsic activity has led to the long-held assumption that it is an inactive metabolite. However, this view is being challenged as research on other sulfated steroids reveals unexpected biological activities.

Future research is needed to investigate several unexplored areas:

Receptor Interactions: Does aldosterone 21-sulfate interact with other known or orphan nuclear receptors? Could it act as an antagonist or a biased agonist at the mineralocorticoid receptor or other steroid receptors, thereby modulating the action of more potent hormones?

Intracrine Signaling: Sulfated steroids can be de-sulfated back to their active form by sulfatase enzymes within target tissues. The existence of a "sulfatase pathway" for aldosterone could mean that aldosterone 21-sulfate acts as a circulating reservoir, providing a local source of active aldosterone in specific tissues, independent of adrenal secretion.

Non-genomic Actions: Research on aldosterone has revealed rapid, non-genomic effects that are not mediated by the classical nuclear receptor pathway. It is conceivable that aldosterone 21-sulfate could mediate its own unique, rapid signaling events at the cell membrane.

Metabolic Fate: A study involving the administration of radiolabeled aldosterone 21-sulfate to human subjects found that it was excreted irregularly, with the major metabolite being an unidentified, less polar compound in most participants. nih.gov The identity and biological activity of this metabolite are completely unknown and represent a significant gap in our understanding.

Regulatory Pathways: The synthesis of aldosterone 21-sulfate is dependent on the availability of aldosterone and the activity of specific sulfotransferase (SULT) enzymes. While the regulation of aldosterone synthesis is well-characterized, the pathways governing the expression and activity of the SULT enzyme(s) responsible for aldosterone sulfation are unknown. nih.gov Research is needed to identify the specific SULT isoform and to determine how its expression is regulated by physiological and pathophysiological stimuli.

Application of Advanced Analytical Techniques for Comprehensive Steroid Metabolomic Profiling

Understanding the subtle roles of metabolites like aldosterone 21-sulfate requires highly sensitive and specific analytical methods. The field of steroid analysis has moved beyond traditional immunoassays, which are often limited by cross-reactivity, towards mass spectrometry-based techniques. nih.govoup.com

Modern steroid metabolomics combines advanced separation techniques with high-resolution mass spectrometry to simultaneously measure a large panel of steroid hormones and their metabolites from a single biological sample. oup.com This provides a comprehensive "fingerprint" of the steroidogenic output of the adrenal glands and other tissues.

Analytical TechniqueDescriptionApplication in Aldosterone 21-Sulfate Research
Gas Chromatography-Mass Spectrometry (GC-MS) A traditional and robust method for comprehensive urinary steroid metabolite profiling. oup.comresearchgate.net It requires chemical derivatization of the steroids before analysis.Can be used to analyze the overall steroid profile, helping to place aldosterone 21-sulfate levels in the context of broader steroidogenesis and identify metabolic shifts. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) The current gold standard for quantifying steroids in serum and plasma. oup.comnih.gov It offers high sensitivity and specificity and can analyze both conjugated (e.g., sulfated) and unconjugated steroids, often without extensive sample preparation.Ideal for the direct and accurate quantification of aldosterone 21-sulfate in plasma, urine, and adrenal vein samples, allowing for precise studies of its secretion and clearance dynamics. nih.gov
High-Resolution Mass Spectrometry (HRMS) Techniques like Orbitrap or Time-of-Flight (TOF) MS provide highly accurate mass measurements, enabling the identification of unknown metabolites.Crucial for identifying and structurally elucidating the unknown, less polar metabolite of aldosterone 21-sulfate mentioned in historical studies. nih.gov
Machine Learning-Based Data Analysis Computational algorithms, such as learning vector quantization, are applied to complex steroid metabolome datasets to identify patterns and biomarkers that can differentiate between physiological and pathological states. oup.comCan be used to analyze large-scale steroid profiling data to uncover novel correlations between aldosterone 21-sulfate levels and disease states, potentially identifying it as a new biomarker. oup.com

Future applications of these techniques will be pivotal in mapping the metabolic pathways of aldosterone 21-sulfate, quantifying its production and clearance rates, and exploring its diagnostic potential in various endocrine and cardiovascular diseases.

Genetic and Epigenetic Factors Influencing Aldosterone 21-Sulfate Dynamics and Levels

The concentration of aldosterone 21-sulfate in the body is determined by the rate of aldosterone synthesis, followed by its sulfation. Therefore, genetic and epigenetic factors that influence either of these steps will impact its circulating levels.

Genetic Factors: Genetic variations in the genes controlling aldosterone production can lead to primary aldosteronism. nih.gov Mutations in genes such as KCNJ5, CACNA1D, ATP1A1, and ATP2B3 can cause autonomous aldosterone production from adrenal adenomas by altering ion transport and increasing calcium influx, which upregulates the expression of CYP11B2 (aldosterone synthase). nih.gov While these studies focus on aldosterone, it is a direct precursor, meaning these genetic factors will invariably lead to altered levels of substrate for aldosterone 21-sulfate production. Future research should investigate whether specific genetic polymorphisms in sulfotransferase enzymes (e.g., SULT gene family) are associated with altered plasma or urinary ratios of aldosterone 21-sulfate to aldosterone, potentially identifying individuals with different metabolic phenotypes.

Epigenetic Factors: Epigenetic modifications, which alter gene expression without changing the DNA sequence, are emerging as key regulators of the RAAS. researchgate.netnih.gov

DNA Methylation: Studies have shown that the expression of CYP11B2 is regulated by DNA methylation. nih.gov For instance, a low-salt diet or angiotensin II infusion can induce hypomethylation (less methylation) of the CYP11B2 promoter, leading to increased gene expression and aldosterone synthesis. nih.gov This epigenetic upregulation of the parent hormone would directly increase the amount of substrate available for sulfation.

MicroRNAs (miRNAs): These small non-coding RNA molecules can regulate gene expression. Several miRNAs have been identified that influence the expression of genes within the RAAS pathway. researchgate.netnih.gov

The epigenetic regulation of the specific sulfotransferase enzyme that produces aldosterone 21-sulfate is a completely unexplored area. Future studies employing techniques like bisulfite sequencing (for DNA methylation) and miRNA profiling in relevant adrenal and extra-adrenal tissues are needed to understand how epigenetics might control the sulfation of aldosterone and contribute to inter-individual variations in its metabolism.

Development of Novel Experimental Systems for Mechanistic Elucidation

To move from correlation to causation and to definitively establish the biological function of aldosterone 21-sulfate, novel experimental systems are required. Early in vitro work used homogenates of adrenal glands and adenomas to demonstrate the production of aldosterone 21-sulfate. nih.gov While foundational, these systems lack the complexity of a living organism.

Future progress will depend on the development and application of more sophisticated models:

Cell-Based Assays: Developing stable cell lines (e.g., human adrenal H295R cells) that have been genetically engineered using CRISPR-Cas9 technology to either knock out or overexpress the specific sulfotransferase responsible for aldosterone sulfation. These models would allow researchers to:

Confirm the identity of the specific SULT enzyme.

Study the regulation of this enzyme in a controlled environment.

Isolate and study the effects of aldosterone 21-sulfate in the absence of the parent hormone.

Organoid Cultures: Adrenal organoids, which are three-dimensional structures grown from stem cells that mimic the structure and function of the adrenal gland, offer a more physiologically relevant in vitro system than traditional 2D cell cultures. These could be used to study the regulation of aldosterone and aldosterone 21-sulfate synthesis in a multicellular context that better reflects the native tissue.

Transgenic Animal Models: The creation of knockout mice lacking the enzyme responsible for aldosterone sulfation would be a powerful tool. By comparing these animals to wild-type littermates, researchers could definitively assess the physiological consequences of being unable to produce aldosterone 21-sulfate, potentially uncovering its role in blood pressure regulation, renal function, or cardiovascular remodeling over the lifespan. Conversely, a model overexpressing the enzyme could reveal the effects of chronically elevated aldosterone 21-sulfate levels.

By leveraging these advanced experimental systems, the scientific community can begin to systematically dismantle the mystery surrounding aldosterone 21-sulfate and determine its true place within the complex network of steroid hormone action.

Q & A

Q. How can aldosterone 21-sulfate be quantitatively detected in biological samples, and what analytical validation steps are required?

Methodological Answer:

  • Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards for high specificity and sensitivity. Validate the method according to ICH guidelines, including linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%).
  • Sample preparation: Acid hydrolysis (pH 1.0, 60°C, 1 hr) to cleave sulfate conjugates, followed by solid-phase extraction (C18 columns) to isolate metabolites. Confirm purity via retention time alignment with reference standards .

Q. What experimental approaches are used to assess the mineralocorticoid activity of aldosterone 21-sulfate in vitro?

Methodological Answer:

  • Receptor binding assays : Use radiolabeled aldosterone (³H-aldosterone) in competitive binding studies with human mineralocorticoid receptors (MRs) expressed in HEK293 cells. Calculate IC₅₀ values to compare affinity.
  • Functional assays : Measure MR transcriptional activity via luciferase reporter genes in transfected cells. Dose-response curves (1 nM–10 μM) reveal partial agonism (<1% efficacy vs. aldosterone) .

Q. How is aldosterone 21-sulfate synthesized and characterized for research use?

Methodological Answer:

  • Synthesis : Sulfate conjugation via sulfotransferase enzymes (e.g., SULT2A1) or chemical sulfation using sulfur trioxide-trimethylamine complex in anhydrous DMF. Purify via reverse-phase HPLC.
  • Characterization : Confirm structure via ¹H/¹³C NMR (δ 3.5–4.0 ppm for sulfate ester), high-resolution MS (theoretical [M-H]⁻: 483.15), and pharmacopeial cross-validation (e.g., USP) for traceability .

Advanced Research Questions

Q. How do mutations in CYP21A2 (21-hydroxylase) affect aldosterone 21-sulfate synthesis in congenital adrenal hyperplasia (CAH)?

Methodological Answer:

  • Genetic models : Transfect CYP21A2-null adrenal cells (NCI-H295R) with mutant alleles (e.g., p.Ile172Asn). Quantify aldosterone 21-sulfate via LC-MS and compare with wild-type enzyme activity.
  • Clinical correlation : Measure urinary 21-deoxyaldosterone sulfate in CAH patients with salt-wasting crises. Link to plasma renin activity (PRA)/aldosterone ratios to assess compensatory pathways .

Q. What mechanisms explain the reduced mineralocorticoid activity of aldosterone 21-sulfate compared to aldosterone?

Methodological Answer:

  • Structural studies : Perform X-ray crystallography of MR bound to aldosterone 21-sulfate. The sulfate group at C21 sterically hinders helix 12 repositioning, reducing coactivator recruitment.
  • In vivo models : Administer aldosterone 21-sulfate (10–100 μg/kg) to adrenalectomized rats. Measure urinary Na⁺/K⁺ ratios and compare with aldosterone-treated cohorts. Activity is <1% due to rapid renal clearance and weak receptor activation .

Q. How does dietary sodium intake influence aldosterone 21-sulfate levels in hypertension models?

Methodological Answer:

  • Animal studies : Feed Sprague-Dawley rats low-sodium (0.1% NaCl) vs. high-sodium (4% NaCl) diets for 4 weeks. Collect 24-hr urine for aldosterone 21-sulfate quantification (LC-MS) and correlate with plasma renin and potassium levels.
  • Human trials : Analyze stored samples from RCTs (e.g., DASH-Sodium). Use multivariate regression to link urinary sulfate metabolites to sodium excretion and blood pressure changes .

Q. Can aldosterone 21-sulfate serve as a biomarker for extra-adrenal steroidogenesis in cancer or endocrine disorders?

Methodological Answer:

  • Tissue-specific profiling : Compare aldosterone 21-sulfate levels in adrenal vs. non-adrenal tumors (e.g., ovarian, hepatic) via LC-MS. Use RNA-seq to detect sulfotransferase (SULT2A1) expression.
  • Clinical validation : Correlate serum aldosterone 21-sulfate with imaging (CT/MRI) and histopathology in patients with ectopic mineralocorticoid production .

Contradiction Analysis & Experimental Design

Q. How can conflicting data on aldosterone 21-sulfate’s bioactivity be resolved?

Methodological Answer:

  • Dose-response standardization : Re-evaluate studies using harmonized dosing (e.g., molar equivalents to aldosterone) and control for sulfate ester stability (pH, temperature).
  • Pathway inhibition : Co-administer MR antagonists (e.g., spironolactone) or sulfate transport blockers (e.g., probenecid) in vivo to isolate receptor-mediated vs. non-canonical effects .

Q. What experimental strategies distinguish aldosterone 21-sulfate’s direct effects from its role as a metabolic intermediate?

Methodological Answer:

  • Isotopic tracing : Infuse ³H-aldosterone 21-sulfate in perfused liver/kidney models. Track conversion to free aldosterone via radiometric detection.
  • Knockout models : Use SULT2A1⁻/⁻ mice to assess sulfate-dependent vs. -independent pathways in blood pressure regulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.